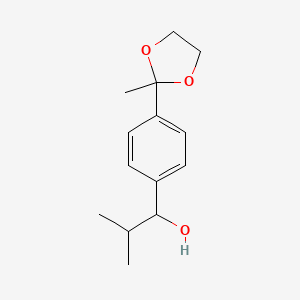
21-Dehydro-6beta-methyl Prednisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Dehydro-6beta-methyl Prednisone is a synthetic corticosteroid with the molecular formula C21H26O6 and a molecular weight of 374.43 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is part of the broader class of corticosteroids, which are known for their anti-inflammatory and immunosuppressive properties.
Métodos De Preparación
The synthesis of 21-Dehydro-6beta-methyl Prednisone involves several steps, starting from precursor molecules such as diosgenin. The process typically includes hydroxylation, dehydrogenation, and esterification reactions . Industrial production methods often utilize microbial transformation and enzymatic processes to achieve the desired product . For example, the preparation of prednisolone, a related compound, involves the oxidation of hydroxyl groups and subsequent reduction and esterification reactions .
Análisis De Reacciones Químicas
21-Dehydro-6beta-methyl Prednisone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Esterification: This involves the reaction of the hydroxyl group with carboxylic acids or their derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
21-Dehydro-6beta-methyl Prednisone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other corticosteroids.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in preclinical studies to understand the pharmacokinetics and pharmacodynamics of corticosteroids.
Industry: Applied in the development of new corticosteroid-based drugs and formulations
Mecanismo De Acción
The mechanism of action of 21-Dehydro-6beta-methyl Prednisone involves binding to the glucocorticoid receptor, a ligand-induced transcription factor . This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound also affects various signaling pathways, including the NF-κB and MAP kinase pathways, which are involved in the regulation of immune responses .
Comparación Con Compuestos Similares
21-Dehydro-6beta-methyl Prednisone can be compared to other corticosteroids such as prednisone, prednisolone, and dexamethasone. These compounds share similar anti-inflammatory and immunosuppressive properties but differ in their potency, duration of action, and side effect profiles . For example:
Prednisone: An intermediate-acting corticosteroid with a potency four times that of hydrocortisone.
Prednisolone: Similar to prednisone but with a slightly different pharmacokinetic profile.
Dexamethasone: A long-acting corticosteroid with a potency about 25 times higher than hydrocortisone
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties compared to other corticosteroids .
Propiedades
Fórmula molecular |
C21H26O6 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetaldehyde |
InChI |
InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,10,12-13,15-16,18,24-25,27H,4,6,8-9H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
QGYYQEUNJGLGLW-UJXAPRPESA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)CC(C4=CC(=O)C=CC34C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
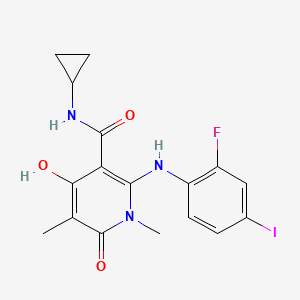

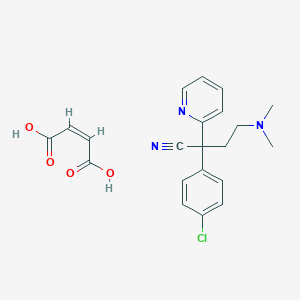
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
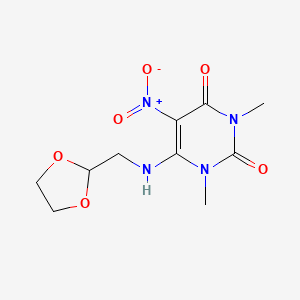
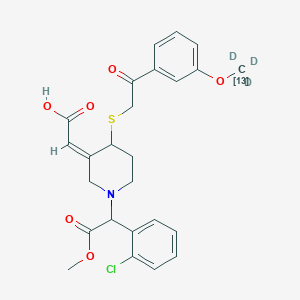
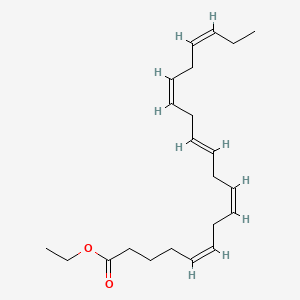

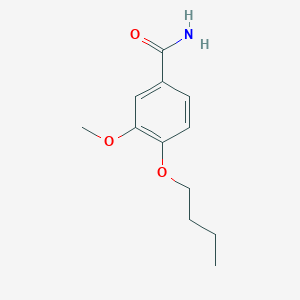

![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
